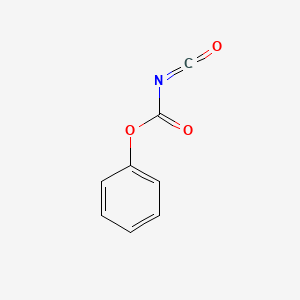

Phenyl isocyanatoformate

描述

Contextualization within the Broader Field of Isocyanate Chemistry

Isocyanate chemistry is a significant branch of organic chemistry, centered around the highly reactive functional group with the formula R−N=C=O. wikipedia.org Compounds containing this group, known as isocyanates, are characterized by a planar C−N=C=O unit with a nearly linear N=C=O linkage. wikipedia.org Their bonding is closely related to that of carbon dioxide (CO₂) and carbodiimides (C(NR)₂). wikipedia.org Isocyanates are powerful electrophiles, rendering them highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is fundamental to their widespread use, most notably in the production of polyurethane polymers, which are formed through the reaction of diisocyanates with polyols. wikipedia.org

Within this broad field, isocyanatoformates (R-O-C(O)NCO) represent a distinct and valuable subclass of isocyanates. They are distinguished from simple alkyl or aryl isocyanates by the presence of an ester group directly attached to the isocyanate functionality via the carbonyl carbon. This structural feature modifies the reactivity of the isocyanate group and introduces a versatile handle for synthetic transformations. Phenyl isocyanatoformate, with its phenoxy group, is a prominent member of this class, offering unique advantages in synthetic applications. acs.org

Structural Features and Chemical Versatility of Isocyanatoformates in Synthetic Design

The chemical behavior of this compound is dictated by its unique molecular architecture. The key functional group is the isocyanatoformate moiety, OCNCO₂C₆H₅. sigmaaldrich.com This structure combines the electrophilic isocyanate group (−N=C=O) with a phenoxycarbonyl group (−C(=O)OPh). The phenoxy group is a competent leaving group, a feature that significantly influences the compound's reactivity and makes it a superior cyclization reagent compared to alternatives like N-(chlorocarbonyl)isocyanate. acs.org

As an electrophile, this compound readily reacts with nucleophiles. wikipedia.org This reactivity is the cornerstone of its utility in synthetic design, where it serves as a versatile building block for introducing a C2-N1-C3 unit into a molecule. cdnsciencepub.com It is particularly effective in the synthesis of heterocyclic compounds. For instance, it is widely used in the construction of various triazepine and triazepane ring systems. The reaction often involves treatment with diamines or related structures, leading to cyclization and the formation of complex scaffolds like 1,3,5-benzotriazepine-2,4-diones and 1,7-disubstituted-1,3,5-triazepane-2,4-diones. acs.orgcdnsciencepub.comnih.govacgpubs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₅NO₃ sigmaaldrich.com |

| Molecular Weight | 163.13 g/mol sigmaaldrich.com |

| Boiling Point | 100 °C at 15 mmHg sigmaaldrich.com |

| Density | 1.233 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.516 sigmaaldrich.com |

| Synonyms | Phenoxycarbonyl isocyanate, Phenyl carbonisocyanatidate sigmaaldrich.comchemicalbook.com |

| CAS Number | 5843-43-6 sigmaaldrich.comchemicalbook.com |

This table presents key physicochemical properties of this compound.

Historical Development and Significance of this compound in Organic Synthesis Research

While the synthesis of various isocyanates dates back further, the application of this compound as a specialized reagent has gained prominence with the increasing demand for complex and diverse molecular architectures, particularly in medicinal chemistry and materials science. cdnsciencepub.comacgpubs.org Its development as a key synthetic tool is linked to the rise of methodologies requiring efficient and clean cyclization reactions, such as solid-phase synthesis. acs.orgnih.gov

The significance of this compound lies in its ability to facilitate the construction of heterocyclic systems that are otherwise challenging to assemble. Research has demonstrated its effectiveness in diversity-oriented synthesis approaches to create libraries of compounds for biological screening. cdnsciencepub.com For example, its use in the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones from resin-bound amino acids showcases its utility in generating molecular diversity. acs.orgnih.gov Furthermore, it has been instrumental in the synthesis of specific, biologically relevant targets, including precursors to fluorescent nucleoside analogues and various substituted benzotriazepine derivatives, which are investigated for a range of potential therapeutic activities. cdnsciencepub.comacgpubs.orgacs.orgffame.org The compound's reliability and versatility as a cyclizing agent and a building block have cemented its role in the modern organic synthesis toolbox. acs.orgcdnsciencepub.com

Table 2: Selected Research Applications of this compound

| Research Area | Application of this compound | Outcome | Reference(s) |

|---|---|---|---|

| Heterocyclic Synthesis | Used as a C2–N1–C3 building block in reaction with o-phenylene diamines. | Synthesis of N-1, N-5-disubstituted 1,3,5-benzotriazepine-2,4-diones. | cdnsciencepub.comacgpubs.org |

| Solid-Phase Synthesis | Cyclization reagent for resin-bound diamines derived from amino acids. | Provided 1,7-disubstituted-1,3,5-triazepane-2,4-diones after cleavage from the resin. | acs.orgnih.gov |

| Nucleoside Analogue Synthesis | Cyclization of an aminoimidazole derivative. | Formation of the 5-aza-7-deaza skeleton of a fluorescent nucleoside analogue. | acs.orgffame.org |

| Diversity-Oriented Synthesis | Reaction with asymmetrically alkylated diamines. | Led to the formation of a library of 1,3,5-benzotriazepine-2,4-dione derivatives. | acgpubs.orgacgpubs.org |

This table highlights key research findings and applications involving this compound in organic synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbodiimides |

| N-(chlorocarbonyl)isocyanate |

| 1,3,5-Benzotriazepine-2,4-diones |

Structure

3D Structure

属性

IUPAC Name |

phenyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKLYCUEQGCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399918 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-43-6 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving Phenyl Isocyanatoformate

Conventional and Emerging Synthetic Routes to Phenyl Isocyanatoformate Precursors

The accessibility of this compound is intrinsically linked to the synthesis of its precursors, most notably phenyl carbamate (B1207046) and its derivatives.

Conventional Routes:

A traditional and widely used method for the synthesis of phenyl N-arylcarbamates involves the reaction of an appropriate amine with phenyl chloroformate. acs.org This reaction is typically carried out in a suitable solvent like dioxane, often in the presence of an acid acceptor to neutralize the hydrogen chloride byproduct. acs.org For amines that are themselves basic, such as pyridylamines, an external base may not be necessary. acs.org

Another conventional approach to carbamates is the reaction of isocyanates with alcohols or phenols. While this is a common method for carbamate synthesis in general, the direct synthesis of this compound from phenol (B47542) and a suitable isocyanate precursor is also a viable route.

Emerging Routes:

More contemporary and environmentally benign methods for the synthesis of carbamates, and by extension, precursors to this compound, are actively being explored. These emerging routes often aim to avoid the use of hazardous reagents like phosgene (B1210022) and its derivatives.

One such halogen-free process involves the direct synthesis of N-phenylcarbamates from carbon dioxide, an aniline (B41778), and a dibutyltin (B87310) dialkoxide. researchgate.net This method represents a more sustainable approach by utilizing CO2 as a C1 source. For instance, the reaction of aniline and carbon dioxide with dibutyltin dimethoxide can produce methyl N-phenylcarbamate in good yield. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N-aryl carbamates. By introducing alcohols into the reaction of aryl halides (such as chlorides and triflates) with sodium cyanate, a variety of aryl carbamates can be efficiently synthesized. mit.edu This methodology has been shown to be applicable to a broad range of substrates, providing access to important carbamate-protected amines and diisocyanate precursors. mit.edu

Furthermore, copper-catalyzed Chan-Lam coupling offers a mild and efficient pathway to N-arylcarbamates. This method involves the reaction of azidoformates with boronic acids in the presence of a copper catalyst at room temperature, without the need for additional bases or ligands. nih.gov

The direct conversion of phenyl carbamate to this compound can be achieved through various methods, including reaction with oxalyl chloride. google.com The process involves the initial formation of phenylcarbamate hydrochloride, which is then treated with oxalyl chloride and heated to yield the desired isocyanate. google.com

| Precursor Synthesis Method | Reagents | Key Features |

| Conventional | ||

| From Phenyl Chloroformate | Amine, Phenyl Chloroformate | Well-established, versatile for N-arylcarbamates. acs.org |

| From Isocyanates | Phenol, Isocyanate | General method for carbamate formation. |

| Emerging | ||

| From CO2 | Aniline, CO2, Dibutyltin Dialkoxide | Halogen-free, utilizes CO2 as a C1 source. researchgate.net |

| Palladium-Catalyzed Coupling | Aryl Halide, Sodium Cyanate, Alcohol | Broad substrate scope, applicable to diisocyanates. mit.edu |

| Copper-Catalyzed Coupling | Azidoformate, Boronic Acid, Copper Catalyst | Mild reaction conditions, no additional base needed. nih.gov |

| From Phenyl Carbamate | Phenyl Carbamate, Oxalyl Chloride | Direct conversion to the isocyanate. google.com |

Utilization of this compound in Heterocyclic Compound Synthesis

This compound serves as a key C2 synthon in the construction of various heterocyclic ring systems, particularly those containing multiple nitrogen atoms.

Synthesis of 1,3,5-Benzotriazepine-2,4-dione Scaffolds

A significant application of this compound is in the synthesis of 1,3,5-benzotriazepine-2,4-diones. This is typically achieved through a diversity-oriented approach starting from ortho-phenylenediamines. Current time information in Bangalore, IN. The reaction of N,N'-dialkyl-1,2-diamines with freshly prepared this compound, often under microwave irradiation or thermal conditions in a solvent like dimethylacetamide (DMA), affords the N-3 unsubstituted 1,3,5-benzotriazepine-2,4-diones. acs.orgCurrent time information in Bangalore, IN.

The synthesis of the diamine precursors often begins with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with a primary amine, followed by reduction of the nitro group and subsequent alkylation. acs.orgCurrent time information in Bangalore, IN. The resulting N-3 position of the benzotriazepine ring can be further functionalized. Deprotonation with a base such as sodium hydride, followed by alkylation with various electrophiles, allows for the introduction of a wide range of substituents. Current time information in Bangalore, IN.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N,N'-Dialkyl-1,2-diamine | This compound, DMA, MW or heat | N-3 Unsubstituted 1,3,5-Benzotriazepine-2,4-dione | Comparable or slightly improved with MW | acs.org |

| N-3 Unsubstituted BZT | NaH or PS-BEMP, Alkyl Halide, DMF | N-3 Substituted 1,3,5-Benzotriazepine-2,4-dione | - | acs.org |

Treatment of asymmetrically alkylated diamines with this compound has also been shown to successfully yield 1,3,5-benzotriazepine-2,4-dione derivatives. researchgate.net

Formation of Imidazo[1,2-a]-1,3,5-triazine-2(8H),4(3H)-dione Derivatives

This compound is instrumental in the construction of the imidazo[1,2-a]-1,3,5-triazine-2(8H),4(3H)-dione ring system. In one synthetic route, a 2-aminoimidazole derivative is treated with this compound to complete the formation of the nucleobase. nih.gov For example, a 2-aminoimidazole precursor can be reacted with this compound to yield the target imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione. researchgate.net This methodology has been applied in the synthesis of fluorescent analogues of nucleosides. researchgate.net

Construction of 1,3,5-Triazepane-2,4-dione Systems

The synthesis of 1,3,5-triazepane-2,4-diones can be effectively achieved using this compound, particularly in solid-phase synthesis approaches. acs.org This method often starts with resin-bound amino acids. The process involves the exhaustive reduction of resin-bound amides to the corresponding secondary amines. acs.org Subsequent treatment of the resin-bound diamine with this compound in a solvent like dimethylformamide (DMF) at elevated temperatures leads to the cyclized 1,7-disubstituted-1,3,5-triazepane-2,4-dione. acs.org Cleavage from the resin then yields the final product. acs.org

It has been noted that using a high concentration or a large excess of this compound can lead to side reactions, preventing cyclization. acs.org Therefore, controlled addition and reaction conditions are crucial for a successful synthesis. acs.org

| Synthetic Approach | Key Steps | Reagent for Cyclization | Reference |

| Solid-Phase Synthesis | 1. Coupling of Boc-amino acid to resin. 2. Acylation of the primary amine. 3. Exhaustive reduction of amides to diamine. 4. Cyclization. 5. Cleavage from resin. | This compound | acs.org |

Generation of Pyrrolo[3,4-f]researchgate.netmit.eduCurrent time information in Bangalore, IN.triazepine and Pyridazino[4,5-f]researchgate.netmit.eduCurrent time information in Bangalore, IN.triazepine Derivatives

The reaction of diaminomaleonitrile (B72808) with chlorocarbonyl isocyanate can lead to an intermediate that, upon cyclization, forms a 6,7-dicyano-1,3,5-triazepine-2,4-dione. iaea.org This triazepine derivative serves as a versatile precursor for the synthesis of fused heterocyclic systems. Through reactions with various aliphatic, aromatic, and heteroaromatic amines, pyrrolo[3,4-f] researchgate.netmit.eduCurrent time information in Bangalore, IN.triazepine derivatives can be synthesized. iaea.org For instance, reaction with aromatic amines like anthranilic acid or 2-aminobenzonitrile (B23959) leads to the formation of tetracyclic systems containing the pyrrolo[3,4-f] researchgate.netmit.eduCurrent time information in Bangalore, IN.triazepine-2,4-dione core. iaea.org

Similarly, treatment of the 6,7-dicyano-1,3,5-triazepine-2,4-dione with hydrazine (B178648) hydrate (B1144303) results in the formation of pyridazino[4,5-f] researchgate.netmit.eduCurrent time information in Bangalore, IN.triazepine-2,4-dione. iaea.org

Synthesis of Monosubstituted Triazepines and Related Frameworks

The reaction of o-phenylenediamine (B120857) with this compound can lead to the formation of a monosubstituted triazepine. researchgate.net This reaction provides a straightforward entry into the triazepine scaffold, which can then be further functionalized. For example, selective arylation of the triazepine ring has been achieved using triphenyl bismuth, pyridine, and copper(II) acetate (B1210297). researchgate.net

Solid-Phase Organic Synthesis Approaches Using this compound

Solid-phase synthesis has proven to be an effective strategy for the combinatorial generation of compound libraries, and this compound has been successfully integrated into these methodologies. researchgate.net A notable application is in the synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones from amino acids bound to a solid support. cdnsciencepub.com

The general approach begins with an amino acid attached to a resin, such as a methylbenzhydrylamine (MBHA) resin. researchgate.net Following the coupling of a Boc-protected amino acid, the amide on the solid support undergoes exhaustive reduction, typically with a borane (B79455) solution, to yield the corresponding secondary amine. researchgate.netcdnsciencepub.com The subsequent and crucial step involves the treatment of this resin-bound secondary amine with this compound. researchgate.netcdnsciencepub.com This reaction facilitates the cyclization to form the desired triazepane-2,4-dione ring system. researchgate.net The final product is then cleaved from the solid support. researchgate.netcdnsciencepub.com

Researchers have found that optimal results for the cyclization step are achieved by treating the resin-bound polyamine with an excess of this compound in a solvent like dimethylformamide (DMF) at an elevated temperature. researchgate.net This solid-phase approach allows for the efficient construction of a library of 1,7-disubstituted-1,3,5-triazepane-2,4-diones by varying the initial amino acid starting materials. researchgate.netnih.govacgpubs.org

Table 1: Key Steps in the Solid-Phase Synthesis of 1,3,5-Triazepane-2,4-diones

| Step | Description | Key Reagents/Conditions |

| 1 | Coupling of Boc-amino acid to MBHA resin | Boc-AA(R1)-OH |

| 2 | Reduction of the amide | Borane |

| 3 | Cyclization | This compound, DMF, 60 °C |

| 4 | Cleavage | Not specified |

This table summarizes the general sequence for the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones as described in the literature.

Solution-Phase Strategies for Diverse Chemical Transformations

This compound is also a valuable reagent in traditional solution-phase synthesis for creating a variety of chemical structures. ffame.orgacs.org One significant application is the synthesis of N-1, N-5-disubstituted 1,3,5-benzotriazepine-2,4-diones. cdnsciencepub.comacgpubs.org This transformation is achieved by reacting o-phenylenediamines with this compound, which acts as a building block, providing two carbonyl groups and a nitrogen atom to form the seven-membered ring. cdnsciencepub.comresearchgate.netscholaris.ca The reaction can be carried out under either thermal or microwave heating conditions in a solvent such as dimethylacetamide. cdnsciencepub.com

Another important use of this compound in solution-phase synthesis is in the construction of complex heterocyclic systems, such as nucleobase analogues. acs.org For instance, it has been used to complete the synthesis of a 5-aza-7-deazaxanthine nucleobase. ffame.orgacs.org In this synthesis, an aminoimidazole derivative is treated with this compound to facilitate the cyclization and formation of the target imidazo[1,2-a]-1,3,5-triazine-2(1H),4(3H)-dione ring system. ffame.orgacs.org

Table 2: Examples of Solution-Phase Reactions with this compound

| Starting Material | Product | Reaction Conditions |

| o-Phenylenediamines | N-1, N-5-disubstituted 1,3,5-benzotriazepine-2,4-diones | Dimethylacetamide, thermal or microwave heating |

| 2-Aminoimidazole derivative | Imidazo[1,2-a]-1,3,5-triazine-2(1H),4(3H)-dione | Dioxane |

This table provides examples of diverse chemical transformations achieved using this compound in solution-phase synthesis.

Integration of this compound in Cascade and Multicomponent Reactions

This compound has been utilized as a key component in reactions that can be classified as multicomponent reactions, where multiple reactants combine in a single operation to form a product that incorporates portions of all the reactants. whiterose.ac.uk A prime example is the synthesis of 1,3,5-benzotriazepine-2,4-diones from o-phenylenediamines. cdnsciencepub.comscholaris.ca In this reaction, this compound serves as a linchpin, reacting with the diamine to construct the heterocyclic core in a direct manner. cdnsciencepub.com

While the term "cascade reaction" is not explicitly used in the reviewed literature in direct connection with this compound, the formation of the benzotriazepine ring system can be viewed as a sequential process of urea (B33335) formation followed by intramolecular cyclization, which aligns with the principles of a cascade process. However, detailed mechanistic studies explicitly defining it as such were not found in the provided search results.

The utility of this compound in these types of reactions demonstrates its efficiency in rapidly building molecular complexity from relatively simple starting materials.

Exploration of Stereoselective and Regioselective Synthetic Pathways

In another instance, the synthesis of a double-headed nucleoside involved a stereoselective Barbier reaction to set a key stereocenter, followed by a series of transformations including a reaction with this compound to construct a 5-aza-7-deazaxanthine moiety. sdu.dk

Regarding regioselectivity, the reaction of this compound with asymmetrically substituted o-phenylenediamines to form 1,3,5-benzotriazepine-2,4-dione derivatives inherently involves regiochemical considerations, although the specific factors governing the regioselectivity were not detailed in the available search results. acgpubs.org One study noted that the reaction of phenylenediamine with this compound led to a monosubstituted triazepine, indicating a degree of regiocontrol. researchgate.net However, a nickel-catalyzed reaction involving this compound and alpha-olefins did not yield the desired product, suggesting that the regioselectivity of such catalytic couplings may not be favorable for this particular isocyanate. nih.gov

Reactivity and Reaction Mechanisms of Phenyl Isocyanatoformate

Nucleophilic Addition Reactions of the Isocyanatoformate Moiety

The core of phenyl isocyanatoformate's reactivity lies in the nucleophilic addition to the carbon-nitrogen double bond of the isocyanate group (-N=C=O). The carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This allows for facile attack by various nucleophiles, leading to the formation of stable addition products.

This compound readily reacts with primary and secondary amines in a highly exothermic reaction to form substituted urea (B33335) derivatives. chemicalbook.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon, followed by proton transfer to the nitrogen atom of the isocyanate, yielding a urea. This reaction is fundamental to its application in constructing more complex molecular architectures.

A significant application of this reactivity is in the synthesis of 1,3,5-benzotriazepine-2,4-diones. In a diversity-oriented approach, this compound is treated with various N,N'-disubstituted o-phenylenediamines. cdnsciencepub.comlookchem.com The reaction proceeds via a double nucleophilic addition, where both amino groups of the diamine react with the isocyanatoformate, which acts as a C2-N1-C3 building block, to form the seven-membered triazepine ring. cdnsciencepub.comscholaris.ca This transformation can be effectively carried out using either conventional thermal heating or microwave irradiation to accelerate the reaction. cdnsciencepub.comlookchem.com

Similarly, this compound is employed in the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones. acs.org In this method, resin-bound amino acids are reduced to the corresponding secondary amines, which are then treated with this compound. Subsequent cleavage from the solid support yields the desired triazepane-2,4-diones. acs.orgresearchgate.net The reaction has also been used to complete the synthesis of nucleobase analogues, such as in the formation of imidazo[1,2-a]-1,3,5-triazine-2(8H),4(3H)-dione systems. acs.orgffame.org

While the formation of ureas is the primary outcome, further reaction of the resulting urea with another molecule of isocyanate can lead to biuret (B89757) derivatives, although this is less commonly the targeted pathway.

| Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| N,N'-Dialkyl-1,2-diamines | 1,3,5-Benzotriazepine-2,4-diones | Microwave irradiation, DMA | cdnsciencepub.comlookchem.com |

| Resin-bound secondary amines | 1,7-Disubstituted-1,3,5-triazepane-2,4-diones | Solid-phase synthesis | acs.org |

| o-Phenylenediamine (B120857) derivatives | Monosubstituted triazepines | Standard organic solvents | researchgate.net |

The reaction between isocyanates and hydroxyl-containing compounds, such as alcohols and phenols, is a well-established method for the formation of carbamates, also known as urethanes. kuleuven.be this compound follows this general reactivity pattern. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. vaia.com This process is generally considered to be a concerted addition across the N=C bond. kuleuven.be

Kinetic studies on the reaction of phenyl isocyanate with alcohols have shown that the reaction is typically first order with respect to both the isocyanate and the alcohol. researchgate.net The rate of reaction can be influenced by the steric and electronic properties of the alcohol and is often catalyzed by tertiary amines or organometallic compounds. rsc.org While specific kinetic data for this compound is not widely detailed, its reactivity is analogous to that of other aryl isocyanates. researchgate.netrsc.org This reaction is fundamental to the polyurethane industry and is used to form critical urethane (B1682113) linkages. kuleuven.be

Beyond amines and alcohols, the isocyanate group of this compound is expected to react with other heteroatom-based nucleophiles. For instance, thiols (R-SH) can react in a manner analogous to alcohols to produce thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. Similarly, hydrazines (R-NH-NH2) can react to form semicarbazide (B1199961) derivatives. While specific documented examples of these reactions with this compound are not as prevalent in the literature as those with amines, the underlying mechanism of nucleophilic addition remains consistent with the established reactivity of isocyanates.

Cycloaddition Chemistry of this compound

The term "cycloaddition" in the context of this compound's chemistry often refers to intramolecular cyclization pathways that form heterocyclic rings, rather than pericyclic cycloaddition reactions where the isocyanate group itself is a direct participant (e.g., as a dienophile in a Diels-Alder reaction).

This compound is a key reagent in synthetic strategies that involve an initial intermolecular nucleophilic addition followed by an intramolecular cyclization to construct heterocyclic systems. A prime example is the reaction of anthranilonitrile with ethyl isocyanatoacetate (a related compound), which first forms a ureido-benzonitrile intermediate. researchgate.net This linear precursor then undergoes a base-catalyzed double cyclization to yield an imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione. researchgate.net This type of sequential reaction, forming a ring in a distinct intramolecular step, is a common "cycloaddition" strategy involving isocyanatoformates.

The synthesis of 1,3,5-benzotriazepine-2,4-diones from o-phenylenediamines and this compound follows this pattern. cdnsciencepub.comscholaris.ca The process involves two intermolecular nucleophilic additions to form an acyclic bis-urea type intermediate, which subsequently undergoes intramolecular condensation to furnish the final heterocyclic product.

Direct participation of the isocyanate group of this compound in [3+2] cycloaddition reactions is not a commonly reported transformation. Instead, its strategic use lies in the synthesis of complex molecules that contain other functionalities capable of undergoing such cycloadditions. For example, a precursor molecule might be functionalized with this compound to introduce a urea moiety, while another part of the molecule contains a dipolarophile or a 1,3-dipole. nih.gov

In one such strategy for synthesizing complex inhibitors, urea intermediates are prepared and then functionalized to introduce groups like azides or nitriles. nih.gov These groups then participate in [3+2] cycloaddition reactions—for instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a reaction of a nitrile with sodium azide (B81097) to form a tetrazole. nih.gov In these cases, this compound is instrumental in building the molecular scaffold, but the actual [3+2] cycloaddition is a separate, subsequent transformation involving different functional groups within the molecule.

Rearrangement Reactions and Their Mechanistic Insights

The products derived from the initial reactions of this compound can undergo subsequent rearrangement reactions, often leading to complex molecular architectures. These rearrangements are typically intramolecular processes that result in a more thermodynamically stable product.

A significant application of this compound is in the synthesis of benzotriazepine systems. cdnsciencepub.comacgpubs.org In these syntheses, this compound serves as a linchpin, reacting with bifunctional molecules like o-phenylenediamines. cdnsciencepub.comacgpubs.org The initial adduct can then undergo intramolecular cyclization. While direct rearrangements of this compound itself are not commonly reported, its adducts are primed for such transformations. For instance, in reactions forming seven-membered rings, complex rearrangement pathways have been proposed for analogous systems. One such proposed mechanism involves the ring-opening of an initial adduct, followed by an electrocyclic ring closure to form a strained intermediate like a diaziridine. cdnsciencepub.com This intermediate can then undergo further skeletal reorganization, such as a 1,5-aryl shift, followed by another ring-opening to yield the final, stable heterocyclic product. cdnsciencepub.com

Another relevant class of rearrangements is the 1,3-diaza-Claisen rearrangement. uvm.edu Adducts formed from the reaction of allylic amines with isocyanates can undergo this sigmatropic rearrangement under thermal or catalytic conditions. uvm.edu This suggests that if this compound were to react with a suitable unsaturated amine, the resulting intermediate could potentially undergo a similar concerted pericyclic reaction, transferring the carbamoyl-phenoxy group to a new position and establishing new carbon-nitrogen and carbon-carbon bonds.

| Rearrangement Type | Proposed Intermediate(s) | Driving Force | Potential Outcome |

|---|---|---|---|

| Electrocyclic Ring Closure/Opening | Diaziridine, Aziridine | Formation of stable aromatic system, Ring strain relief | Formation of complex triazepine heterocycles. cdnsciencepub.com |

| 1,3-Diaza-Claisen Rearrangement | Six-membered pericyclic transition state | Formation of stronger sigma bonds | Rearranged ureas from allylic amine adducts. uvm.edu |

Catalytic Modulation of this compound Reactivity

The inherent reactivity of this compound can be precisely controlled and directed through the use of catalysts. Transition metal complexes, organocatalysts, and simple acids or bases can all modulate the reaction pathways, enhancing selectivity and enabling transformations that are difficult to achieve under thermal conditions alone.

Transition metal catalysis offers a powerful method for activating and transforming this compound and related compounds. Nickel(0) catalysts, in particular, have been extensively studied for their ability to mediate the coupling of isocyanates with unsaturated partners like olefins. nih.gov A seminal mechanistic proposal by Hoberg for the reaction of phenyl isocyanate with ethylene (B1197577) involves the formation of a five-membered azanickelacyclopentanone intermediate. nih.gov This is formed via oxidative coupling of the isocyanate and the olefin at the Ni(0) center. This metallacycle can then undergo β-hydride elimination to yield the final acrylamide (B121943) product. nih.gov

While one study noted that this compound did not produce the desired acrylamide under specific Ni(0)-catalyzed conditions, the fundamental mechanism of activation remains highly relevant. nih.gov A key step in the catalytic cycle for related aromatic esters is the oxidative addition of the C(acyl)–O bond to the low-valent metal center (e.g., Ni(0)). researchgate.net This step is crucial for decarbonylative coupling reactions, where the ester functions as an arylating agent. For this compound, this pathway would involve the insertion of the Ni(0) catalyst into the C(acyl)-OPh bond, which could be followed by migratory insertion or reductive elimination to form new bonds. Palladium(0) catalysts have also been shown to be effective in promoting formal 1,3-diaza-Claisen rearrangements of isocyanate adducts that are challenging to achieve thermally. uvm.edu

| Catalyst System | Key Mechanistic Step | Intermediate(s) | Typical Reaction |

|---|---|---|---|

| Ni(0)/Phosphine Ligands | Oxidative coupling/addition of C(acyl)-O bond | Azanickelacyclopentanone | Coupling of isocyanates with olefins. nih.gov |

| Pd(0)/Phosphine Ligands | Formation of π-allyl palladium complex | Zwitterionic adduct, Pd-complex | Formal 1,3-diaza-Claisen rearrangement. uvm.edu |

The reactivity of this compound can also be effectively steered by organocatalysts or simple acids and bases. numberanalytics.com Base catalysis is commonly employed in reactions with nucleophiles. Strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) can deprotonate an amine or an N-H group in an intermediate adduct, increasing its nucleophilicity and facilitating subsequent intramolecular cyclization or ring-opening/closure sequences. cdnsciencepub.comresearchgate.net Milder organic bases, such as triethylamine, are also used to promote reactions while minimizing side reactions that can occur with stronger bases. nih.gov

Acid catalysis proceeds via a different mechanism. Lewis acids, such as boron trichloride (B1173362) (BCl₃), can coordinate to one of the carbonyl oxygen atoms of the isocyanate or ester group. nih.gov This coordination enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack. A combined DFT and experimental study on the reaction of phenyl isocyanate with BCl₃ and trace water demonstrated that this Lewis acid-assisted Brønsted acid system could effectively catalyze decarbonylation to produce aniline (B41778). nih.gov This principle of activating the electrophile is directly applicable to this compound, enabling reactions under milder conditions than might otherwise be required.

Kinetic Studies and Detailed Mechanistic Elucidation of Reaction Pathways

While specific, published kinetic rate constants for reactions of this compound are not widely available, the reaction mechanisms can be elucidated through a combination of experimental studies and computational methods, such as Density Functional Theory (DFT).

The primary reaction pathway for this compound involves nucleophilic attack at one of its two electrophilic carbonyl centers. The kinetics of such reactions are governed by several factors. The rate is dependent on the nucleophilicity of the attacking species (e.g., an amine or alcohol) and the electrophilicity of the target carbon. Steric hindrance at either the nucleophile or the electrophile will decrease the reaction rate. acs.org

Mechanistic elucidation often relies on product analysis, trapping of intermediates, and isotopic labeling studies. For example, in the synthesis of triazepanes, the reaction of o-phenylenediamines with this compound proceeds through a defined sequence of nucleophilic addition followed by intramolecular cyclization. cdnsciencepub.comacgpubs.org The use of base in these reactions suggests that the rate-determining step may involve the deprotonation of an intermediate urea or carbamate (B1207046), which then acts as a more potent intramolecular nucleophile.

Detailed mechanistic insights have been provided by DFT studies on related systems. For the Lewis acid-catalyzed reaction of phenyl isocyanate, calculations revealed the energy profiles for multiple catalytic cycles, identifying the most stable intermediates and the transition state energies for each step. nih.gov Such studies show that the catalyst can fundamentally alter the reaction pathway, for instance by enabling the formation of an aniline from the isocyanate, which then participates in subsequent catalytic cycles. nih.gov These computational approaches provide a deep understanding of the reaction coordinates and allow for the rational design of catalysts and reaction conditions for desired transformations involving electrophiles like this compound.

Applications of Phenyl Isocyanatoformate in Advanced Organic Synthesis

Building Block for Architecturally Complex Nitrogen-Containing Heterocycles

Phenyl isocyanatoformate is a key reagent in the synthesis of a variety of architecturally complex nitrogen-containing heterocycles. These cyclic compounds are of significant interest due to their prevalence in natural products and their wide-ranging biological activities. acgpubs.org The isocyanate group of this compound readily reacts with nucleophiles, such as amines, to form urea (B33335) or carbamate (B1207046) linkages, which can then undergo further intramolecular reactions to construct the heterocyclic core. nih.gov

One of the most notable applications of this compound is in the synthesis of 1,3,5-benzotriazepine-2,4-diones. chemicalbook.comacgpubs.org This is achieved through a reaction with asymmetrically alkylated diamines, leading to the formation of the seven-membered triazepine ring system. acgpubs.orgacgpubs.org This method provides a straightforward route to a class of compounds with significant therapeutic potential. acgpubs.orgacgpubs.org For instance, the reaction of o-phenylene diamines with this compound serves as a key step in a diversity-oriented synthesis approach to prepare unsymmetrical 1,3,5-benzotriazepine-2,4-diones. cdnsciencepub.comscholaris.ca This reaction can be performed under both thermal and microwave heating conditions. cdnsciencepub.comscholaris.ca

Furthermore, this compound has been utilized in the synthesis of other heterocyclic systems. For example, it is used to complete the nucleobase in the synthesis of certain nucleoside analogs. acs.orgffame.org Specifically, after the coupling of 2-nitroimidazole (B3424786) with a protected sugar intermediate and subsequent reduction of the nitro group, this compound is employed to form the final heterocyclic ring. acs.orgffame.org

The versatility of this compound as a building block is further demonstrated in its use in solid-phase synthesis. It has been employed in the preparation of resin-bound 1,7-disubstituted-1,3,5-triazepane-2,4-diones from amino acids. sigmaaldrich.comacs.org This approach involves the reduction of resin-bound amides to the corresponding secondary amines, which are then treated with this compound to construct the triazepane-2,4-dione scaffold. acs.org

Precursor in Medicinal Chemistry for Lead Compound Generation and Scaffold Derivatization

The ability of this compound to facilitate the construction of diverse heterocyclic scaffolds makes it a valuable precursor in medicinal chemistry for the generation of lead compounds and the derivatization of existing molecular frameworks. acgpubs.org The resulting heterocyclic structures often serve as privileged scaffolds in drug discovery, meaning they can bind to a variety of biological targets with high affinity. cdnsciencepub.com

Synthesis of Benzotriazepine-Based Compounds with Demonstrated Biological Relevance

A significant application of this compound in medicinal chemistry is the synthesis of benzotriazepine-based compounds. acgpubs.orgacgpubs.org Benzotriazepines are a class of seven-membered heterocyclic compounds that have garnered considerable attention for their diverse biological activities, including acting as central nervous system modulators. acgpubs.orgacgpubs.org

The reaction of asymmetrically alkylated diamines with this compound provides a direct route to 1,3,5-benzotriazepine-2,4-dione derivatives. acgpubs.orgacgpubs.org This synthetic strategy has been employed in the development of libraries of these compounds for biological screening. lookchem.com For example, a library of 1,3,5-benzotriazepine-2,4-diones was synthesized using microwave-assisted organic synthesis, with the key cyclization step involving the reaction of N,N'-dialkyl-1,2-diamines with this compound. lookchem.com

The biological relevance of benzotriazepines is well-documented, with various derivatives exhibiting a range of pharmacological properties. acgpubs.org These include anticonvulsant, antidepressant, and antipsychotic activities. acgpubs.org The development of benzotriazepine-based compounds has often been inspired by the success of their benzodiazepine (B76468) counterparts, with the potential for improved properties such as adaptive chirality and reduced manufacturing costs. cdnsciencepub.com

Strategic Design and Synthesis of Bioactive Analogs

This compound plays a crucial role in the strategic design and synthesis of bioactive analogs by providing a versatile platform for scaffold derivatization. The 1,3,5-benzotriazepine-2,4-dione scaffold, readily accessible through reactions involving this compound, can be further functionalized at multiple positions to create a diverse range of analogs for structure-activity relationship (SAR) studies. cdnsciencepub.comlookchem.com

In a diversity-oriented synthesis approach, o-phenylene diamines are reacted with this compound to generate N-1, N-5-disubstituted 1,3,5-benzotriazepine-2,4-diones. cdnsciencepub.comscholaris.ca The N-3 position can then be functionalized through deprotonation followed by alkylation with various electrophiles. cdnsciencepub.comlookchem.com This allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold. For example, alkylation at the N-3 nitrogen has been achieved using base-mediated reactions with different alkyl halides. lookchem.com Furthermore, peptide coupling reactions can be performed on N-3 acetate (B1210297) and butanoate substituents to introduce anilide functionalities. cdnsciencepub.com

This strategic derivatization has been instrumental in the development of potent and selective ligands for various biological targets. For instance, this approach has led to the discovery of effective cholecystokinin (B1591339) 2 (CCK2) receptor antagonists and parathyroid hormone-1 (PTH-1) receptor antagonists based on the benzotriazepine scaffold. lookchem.com The ability to systematically modify the structure of these compounds allows medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties.

Contributions to Polymer and Materials Science through Isocyanate Chemistry

The isocyanate functionality of this compound makes it a valuable monomer and reagent in polymer and materials science. Isocyanates are well-known for their reactivity towards nucleophiles, particularly hydroxyl and amine groups, leading to the formation of urethanes and ureas, respectively. These linkages are the basis for the synthesis of a wide range of polymeric materials. researchgate.net

While direct polymerization of this compound itself is not a primary application, its isocyanate group is representative of the chemistry utilized in the synthesis of various polymers. For example, poly(N-alkylacrylamide)s, which are used as temperature-sensitive aqueous microgels, are typically prepared by reacting (meth)acryloyl chloride with amines. nih.gov A more direct synthesis could potentially involve the coupling of alkenes and isocyanates, although this compound itself was found to be unreactive in a specific nickel-catalyzed coupling reaction with α-olefins. nih.gov

The reactivity of isocyanates is also harnessed in the modification of polymer surfaces. For instance, the surface of polyamide 6 can be treated to introduce hydroxyl groups, which can then react with isocyanates to form covalent bonds, improving the adhesion of polyurethane coatings. researchgate.net Phenyl isocyanate can serve as a model compound to study these types of reactions.

Furthermore, this compound can be used in the synthesis of specific building blocks for materials. For example, it has been used in the synthesis of tocotrienol (B1241368) analogues with potential anti-cancer activity. google.com

Development of Novel Organic Reagents and Building Blocks

This compound itself serves as a valuable and versatile organic reagent and building block. Its bifunctional nature allows for the introduction of a protected isocyanate equivalent in a single step. The phenoxycarbonyl group can be considered a leaving group in reactions with nucleophiles, effectively delivering the isocyanate functionality.

This reactivity is exploited in the synthesis of other complex molecules. For example, it participates in the preparation of resin-bound 1,7-disubstituted-1,3,5-triazepane-2,4-diones, acting as a key building block in a solid-phase synthesis strategy. sigmaaldrich.com It is also used in the synthesis of nucleoside analogs, where it is used to construct the heterocyclic base. acs.org

The reactivity of this compound with diamines to form benzotriazepine-2,4-diones is a prime example of its utility in generating more complex building blocks from simpler precursors. acgpubs.orgresearchgate.net These resulting heterocyclic systems can then be further elaborated into a variety of derivatives with potential applications in medicinal chemistry and materials science. cdnsciencepub.comlookchem.com

The table below summarizes some of the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C8H5NO3 | chemicalbook.comsigmaaldrich.comnih.gov |

| Molecular Weight | 163.13 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 100 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.233 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.516 | sigmaaldrich.com |

| CAS Number | 5843-43-6 | chemicalbook.comsigmaaldrich.com |

Advanced Spectroscopic and Chromatographic Characterization in Phenyl Isocyanatoformate Research

Mass Spectrometry Techniques for Reaction Monitoring and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of research involving phenyl isocyanatoformate, it is frequently coupled with liquid chromatography to monitor reactions and elucidate the structures of products.

Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC/ESI-MS)

Ultra-Performance Liquid Chromatography (UPLC) enhances the speed, resolution, and sensitivity of liquid chromatography by using columns with smaller particles. When coupled with a sensitive ionization technique like Electrospray Ionization (ESI) and a high-resolution mass spectrometer, it becomes a formidable tool for analyzing reaction products derived from this compound.

In synthetic chemistry, UPLC/ESI-MS is used for the high-resolution mass spectrometry (HRMS) determination of newly formed compounds. For instance, the analysis of reaction products can be performed on an Acquity UPLC H-Class system coupled with a Vion IMS QTof spectrometer. theses.cz The ESI source generates ions in either positive or negative mode, which are then analyzed to provide exact mass measurements, allowing for the confirmation of elemental compositions. theses.czresearchgate.net Typical mobile phases for such analyses include a gradient of acetonitrile (B52724) in water, both acidified with 0.1% formic acid, which facilitates ionization. theses.czgoogle.com This technique is essential for confirming the successful synthesis of target molecules where this compound is used as a key reagent. google.com

Table 1: Typical UPLC/ESI-MS System Parameters for Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Acquity UPLC H-Class | theses.cz |

| MS System | Vion IMS QTof Spectrometer | theses.cz |

| Ion Source | Electrospray Ionization (ESI) | theses.czresearchgate.netgoogle.com |

| Mobile Phase A | 0.1% Formic Acid in Water | theses.czgoogle.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | theses.czgoogle.com |

| Column | Zorbax Eclipse C18 (50 x 2.1 mm, 1.8 µm) | theses.cz |

| Ionization Mode | Positive and Negative | theses.cz |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixtures

Standard Liquid Chromatography-Mass Spectrometry (LC/MS) is invaluable for analyzing complex reaction mixtures, where it can identify desired products, byproducts, and unreacted starting materials. nih.gov this compound is often used in reactions that may not go to completion or may produce side products. For example, in the synthesis of nucleobase derivatives, ESI-MS has been used to identify the desired products within a reaction mixture, even when their isolation proved difficult. nih.gov

Furthermore, LC-MS is a key tool for monitoring the progress of a reaction over time. google.com Techniques like Fast Atom Bombardment (FAB) mass spectrometry have also been employed to characterize products from reactions involving this compound, providing clear molecular ion peaks (MH+) and fragmentation patterns that aid in structural confirmation. ffame.org The ability to quickly analyze crude reaction mixtures makes LC/MS an efficient method for optimizing reaction conditions and guiding purification strategies. nih.govgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. In research involving products derived from this compound, both ¹H and ¹³C NMR are routinely used to confirm structures. ffame.org

For example, in the characterization of Imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione, a product synthesized using this compound, ¹H NMR and ¹³C NMR provided definitive spectral data. ffame.org The chemical shifts (δ) and coupling constants (J) from ¹H NMR reveal the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon framework. ffame.org Dynamic NMR spectroscopy, combined with molecular mechanics calculations, can be used to study the conformational dynamics of molecules, identifying the most stable conformers in solution. acs.org This is particularly important for understanding the three-dimensional structure of complex heterocyclic systems synthesized using this compound. acs.orgscholaris.ca

Table 2: Example ¹H and ¹³C NMR Data for a Product Synthesized with this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| ¹H | 7.01 | d, J = 2 Hz | ffame.org |

| ¹H | 7.32 | d, J = 2 Hz | ffame.org |

| ¹H | 11.4 | s | ffame.org |

| ¹³C | 110.0 | - | ffame.org |

| ¹³C | 125.0 | - | ffame.org |

| ¹³C | 146.0 | - | ffame.org |

| ¹³C | 146.8 | - | ffame.org |

| ¹³C | 152.5 | - | ffame.org |

Data for Imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione in DMSO-d6.

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound and its derivatives. The isocyanate group (–N=C=O) exhibits a very strong and distinct absorption band in the IR spectrum, typically around 2250–2275 cm⁻¹. nist.govcornell.edu When this compound reacts, for instance, to form urethanes or ureas, the disappearance of this isocyanate peak and the appearance of new peaks corresponding to urethane (B1682113) (carbamate) or urea (B33335) linkages can be monitored. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is often used to complement NMR data in the analysis of reaction products. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. Many of the heterocyclic compounds synthesized using this compound contain chromophores that absorb in the UV-Vis region. For example, a deoxyribonucleoside derivative prepared with this compound was shown to exhibit fluorescence, with an excitation maximum at 250 nm and an emission maximum at 410 nm. ffame.orgffame.org UV-Vis spectrophotometric titrations have also been used to study the binding properties of receptors synthesized from this compound derivatives. researchgate.net

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and stereochemistry. This technique has been instrumental in confirming the structures of complex molecules prepared using this compound, such as benzotriazepines. scholaris.ca

In the study of benzotriazepine derivatives, X-ray crystallography provided definitive proof of their three-dimensional structure and conformation. scholaris.ca Analysis of the crystal structure can reveal detailed geometric parameters, such as dihedral angles and the degree of pyramidalization at specific nitrogen atoms, which are crucial for understanding the molecule's shape and potential interactions. scholaris.ca Similarly, the crystal structure of other complex nucleobases has been determined by X-ray diffraction, sometimes revealing interesting packing arrangements, such as the co-crystallization of different tautomers. ffame.orgresearchgate.net

Advanced Chromatographic Methods for Purification and Quantitative Analysis

Chromatography is the cornerstone of purification and analysis in synthetic chemistry. Following reactions involving this compound, various chromatographic techniques are employed to isolate the desired products from the reaction mixture.

Purification: Column chromatography on silica (B1680970) gel is the most common method for purifying reaction products. ffame.org Different solvent systems, such as methanol/dichloromethane or ethanol/dichloromethane, are used as eluents to separate compounds based on their polarity. ffame.org For more challenging separations or for obtaining highly pure compounds for analysis, more advanced methods are used. These include flash chromatography systems (e.g., Biotage or Teledyne ISCO), which automate the purification process with UV detection for fraction collection. nih.govnih.gov Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique used for the final purification of polar compounds like modified oligonucleotides. nih.gov

Quantitative Analysis: Advanced chromatographic techniques are also used for quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify volatile components in a mixture. researchgate.net An even more sophisticated method is flow-modulated comprehensive two-dimensional gas chromatography (GC×GC), which provides significantly higher resolution for separating components in very complex samples, such as leachables from packaging materials. chromatographyonline.com Solid-Phase Microextraction (SPME) can be coupled with GC×GC as a sample preparation technique to concentrate trace analytes before analysis. chromatographyonline.com

Table 3: Chromatographic Methods in this compound Research

| Method | Application | Example System | Reference |

|---|---|---|---|

| Silica Gel Column Chromatography | Routine Purification | Manual packing; Eluent: MeOH/CH₂Cl₂ | ffame.orgsdu.dk |

| Flash Chromatography | Automated Purification | Biotage Isolera™ or Teledyne ISCO CombiFlash | nih.govnih.gov |

| Semi-preparative RP-HPLC | High-Purity Final Purification | Gemini 5 µm NX-C18 LC column | nih.gov |

| GC-MS | Identification of Volatiles | Gas chromatograph coupled to a mass spectrometer | researchgate.net |

| SPME-GC×GC | Analysis of Complex Trace Samples | PDMS–DVB fiber; Flow-modulated GC×GC | chromatographyonline.com |

Computational and Theoretical Investigations of Phenyl Isocyanatoformate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn governs the molecule's stability, geometry, and chemical reactivity.

Research Findings: For aromatic isocyanates and related structures, methods like Density Functional Theory (DFT) and ab initio calculations are employed to map out the electron distribution and molecular orbitals. chemrxiv.orgarxiv.orgmdpi.com The isocyanate (-N=C=O) group is highly electrophilic due to the positive partial charge on the central carbon atom, making it a primary site for nucleophilic attack. researchgate.net Quantum calculations can precisely quantify this reactivity by:

Mapping the Electrostatic Potential (ESP): This visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For phenyl isocyanatoformate, the most positive potential is expected on the isocyanate carbon.

Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO's location indicates the most likely site for a nucleophile to attack. In this compound, the LUMO is anticipated to have a large coefficient on the isocyanate carbon atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. arxiv.org

These calculations provide a theoretical foundation for predicting how this compound will behave in chemical reactions, guiding synthetic efforts and mechanistic studies.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; related to electron affinity and site of nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity, influencing intermolecular interactions and solubility. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD provides a detailed view of molecular behavior in different environments (e.g., in solution or as a pure liquid).

Research Findings: For molecules with multiple rotatable bonds like this compound, MD simulations are invaluable for conformational analysis. The flexibility of the molecule is determined by the energy barriers to rotation around single bonds, such as the phenyl-oxygen and oxygen-carbonyl bonds. A DFT study on the structurally similar phenyl benzoate (B1203000) revealed that the energy barriers for these types of rotations are significant and control the molecule's preferred shape.

MD simulations can also shed light on intermolecular interactions. In a condensed phase, these simulations can predict how molecules of this compound would arrange themselves and interact with each other or with solvent molecules. This is crucial for understanding bulk properties like viscosity and density. While specific force fields for aromatic isocyanatoformates are not widely available, parameters can be developed based on existing ones for related compounds. researchgate.netmdpi.com Such simulations reveal the nature of non-covalent interactions, such as dipole-dipole forces and van der Waals interactions, that govern the material's physical properties. mdpi.comresearchgate.net

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) | Implication |

|---|---|---|---|

| C(aryl)-C(aryl)-O-C(=O) | Rotation of the entire formate (B1220265) group relative to the phenyl ring. | ~2-4 | Defines the overall planarity and orientation of the substituent. |

| C(aryl)-O-C(=O)-N | Rotation around the ester C-O bond. | ~5-8 | Higher barrier due to partial double bond character, restricting conformation. |

Free Energy Perturbation (FEP) Methods in Ligand Design and Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate relative free energy differences between two states, most commonly the binding affinities of two different ligands to a protein target. wikipedia.orgresearchgate.net It is a powerful tool in structure-based drug discovery for optimizing lead compounds. schrodinger.comnih.govnih.gov

Research Findings: The FEP method is based on creating a non-physical, or "alchemical," pathway that gradually transforms one molecule (Ligand A) into another (Ligand B). This transformation is performed both in the solvated protein binding site and free in solution. The difference between the free energy changes for these two processes yields the relative binding free energy (ΔΔG), which predicts whether Ligand B binds more or less tightly than Ligand A.

While no specific FEP studies on this compound have been published, the methodology is broadly applicable. If this compound were identified as a fragment or core structure of a potential drug molecule, FEP could be employed to guide its optimization. For example, chemists could use FEP to predict the change in binding affinity resulting from adding a substituent to the phenyl ring. This allows for the in silico screening of many potential modifications, prioritizing the synthesis of only the most promising candidates and accelerating the drug discovery process. schrodinger.com The accuracy of FEP calculations has improved significantly with advances in force fields and sampling techniques, making it a valuable component of modern computational drug design. nih.gov

| Transformation | ΔG (complex) (kcal/mol) | ΔG (solvent) (kcal/mol) | ΔΔG (binding) (kcal/mol) | Interpretation |

|---|---|---|---|---|

| This compound → 4-Chloro-phenyl isocyanatoformate | -5.2 | -4.5 | -0.7 | The chloro-substituted analog is predicted to have a slightly stronger binding affinity. |

| This compound → 4-Methyl-phenyl isocyanatoformate | +2.1 | +2.5 | -0.4 | The methyl-substituted analog is predicted to have a slightly stronger binding affinity. |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for investigating the mechanisms of chemical reactions. semanticscholar.org It offers a good balance between computational cost and accuracy, allowing for the detailed exploration of reaction pathways, including the characterization of transition states and intermediates. mdpi.comrsc.org

Research Findings: For phenyl isocyanate, a close analog of this compound, DFT studies have been extensively used to elucidate reaction mechanisms. For instance, the reaction of phenyl isocyanate with alcohols to form carbamates has been shown to proceed through a concerted, cyclic transition state. pleiades.onlineresearchgate.net DFT calculations can precisely determine the geometry of this transition state and, crucially, the activation energy barrier, which is directly related to the reaction rate.

These studies have revealed that:

Pre-reaction complexes often form between the reactants, held together by weak intermolecular forces. researchgate.net

The reaction can be catalyzed by other molecules, including other alcohol molecules, which act as proton shuttles and lower the activation energy. researchgate.net

The solvent environment can significantly influence the reaction energetics. researchgate.net

By applying the same DFT methodologies, one could investigate the reaction mechanisms of this compound with various nucleophiles. This would involve locating the transition state structures and calculating the activation free energies to predict the most favorable reaction pathways, providing a detailed, molecular-level understanding of its chemical reactivity.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (separated) | 0.0 | Reference energy level for the isolated reactants. |

| Pre-reaction Complex | -3.5 | A weakly bound complex formed before the chemical reaction. |

| Transition State (TS) | +25.0 | The highest energy point along the reaction coordinate; determines the reaction rate. |

| Product | -15.0 | The final carbamate (B1207046) product of the reaction. |

In Silico Modeling for Structure-Activity Relationship (SAR) Studies in Related Systems

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netfigshare.com This approach is fundamental in medicinal chemistry for understanding which structural features are important for a desired biological effect. nih.govnih.govmdpi.com

Research Findings: A typical QSAR study involves a series of chemically related compounds that have been tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Partial charges, dipole moment, polarizability.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: The logarithm of the partition coefficient (LogP).

Statistical methods are then used to generate an equation that relates a combination of these descriptors to the observed biological activity. nih.govscispace.com Although no specific SAR studies on this compound derivatives are available, the methodology is robust. If a series of substituted phenyl isocyanatoformates were synthesized and found to have biological activity, a QSAR model could be developed. Such a model would provide valuable insights, for example, indicating that electron-withdrawing groups on the phenyl ring increase potency, or that bulky substituents are detrimental. This information would then guide the rational design of new, more active compounds.

| Substituent (R) | LogP | Hammett Constant (σ) | Observed pIC₅₀ |

|---|---|---|---|

| -H | 2.1 | 0.00 | 5.5 |

| 4-Cl | 2.8 | 0.23 | 6.0 |

| 4-CH₃ | 2.6 | -0.17 | 5.3 |

| 4-NO₂ | 2.0 | 0.78 | 6.8 |

Example QSAR Equation: pIC₅₀ = 5.6 + (1.5 * σ) - (0.1 * LogP)

Emerging Research Directions and Green Chemistry Perspectives for Phenyl Isocyanatoformate

Development of Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022), prompting a significant research effort towards developing safer and more sustainable alternatives. For phenyl isocyanatoformate, the principles of green chemistry are guiding the exploration of non-phosgene routes that minimize waste and enhance safety.

One of the primary focuses is the development of synthetic pathways that avoid the use of phosgene and its derivatives. Research into alternative carbonylation agents is a key area of investigation. The catalytic carbonylation of nitroaromatics and the oxidative carbonylation of amines are promising phosgene-free methods for isocyanate synthesis in general, and these principles can be extended to the synthesis of this compound precursors.

Another green chemistry approach involves the thermal decomposition of carbamates, which can be synthesized without the use of phosgene. For instance, methyl N-phenyl carbamate (B1207046) can be catalytically decomposed to produce phenyl isocyanate, and similar strategies could be adapted for this compound. This method is considered more environmentally friendly due to the avoidance of highly toxic reagents and the potential for catalytic recycling.

The use of renewable feedstocks and biocatalysis represents a frontier in the sustainable synthesis of isocyanates. While specific biocatalytic routes for this compound are not yet established, the broader field of biocatalysis is rapidly advancing, and enzymatic processes for the synthesis of key intermediates could become a viable green alternative in the future.

A comparison of traditional versus emerging green synthetic pathways is summarized in the table below:

| Feature | Traditional Phosgene-Based Synthesis | Emerging Green Synthetic Pathways |

| Primary Reagent | Phosgene | Non-phosgene alternatives (e.g., dimethyl carbonate, CO2) |

| Byproducts | Corrosive HCl | Benign byproducts (e.g., alcohols) |

| Safety Concerns | High toxicity of phosgene | Reduced toxicity of reagents |

| Environmental Impact | Significant | Minimized waste and environmental footprint |

| Catalysis | Often stoichiometric | Emphasis on recyclable catalysts |

Implementation of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactive intermediates like isocyanates. The implementation of flow chemistry for the production of this compound holds considerable promise for overcoming the challenges associated with traditional batch processing.

The high reactivity of the isocyanate group makes it an ideal candidate for flow synthesis. Continuous reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control minimizes the formation of byproducts and enhances the safety of handling highly reactive species.

For the synthesis of isocyanates, continuous flow processes can enable the safe in-situ generation and immediate consumption of hazardous intermediates, thereby avoiding their accumulation and transportation. This is particularly relevant for non-phosgene routes that may involve thermally sensitive or unstable intermediates.

The benefits of implementing flow chemistry for this compound production are multifaceted and are outlined in the following table:

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Higher risk due to large volumes of reactive materials | Enhanced safety with small reaction volumes and better control |

| Efficiency | Lower efficiency due to slower heat and mass transfer | Higher efficiency with rapid mixing and heat exchange |

| Scalability | Difficult and often requires significant process redesign | Readily scalable by extending operation time or parallelizing reactors |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality and higher purity |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, from the design of novel synthetic routes to the optimization of reaction conditions. For this compound, these computational tools offer the potential to accelerate the development of efficient and sustainable production methods.

Machine learning models can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, under different conditions. This predictive capability allows for the in-silico optimization of reaction parameters, reducing the number of experiments required and saving time and resources. For the synthesis of isocyanates, where multiple variables can influence the reaction, ML-guided optimization can be particularly valuable. researchgate.netbeilstein-journals.orgresearchgate.netduke.edu

Furthermore, AI and ML can be integrated with automated synthesis platforms to create self-optimizing systems. imperial.ac.ukmerckmillipore.comnih.gov These closed-loop systems can autonomously design, execute, and analyze experiments, rapidly identifying the optimal conditions for the synthesis of this compound. This approach not only accelerates research and development but also enhances the reproducibility and reliability of the synthetic process.

The potential impacts of AI and ML on the synthesis of this compound are summarized below:

| Application Area | Potential Impact on this compound Synthesis |

| Retrosynthetic Analysis | Discovery of novel, more efficient, and sustainable synthetic routes. |

| Reaction Optimization | Rapid identification of optimal reaction conditions (temperature, catalyst, solvent, etc.) for improved yield and selectivity. researchgate.net |

| Process Control | Real-time monitoring and control of continuous manufacturing processes for consistent product quality. |

| Catalyst Design | In-silico screening and design of novel catalysts with enhanced activity and selectivity. |

Discovery and Application of Novel Catalytic Systems for this compound Transformations

Catalysis plays a pivotal role in the synthesis and subsequent transformations of isocyanates. The discovery and application of novel catalytic systems for this compound are crucial for developing more efficient, selective, and sustainable chemical processes.

In the synthesis of this compound, research is focused on developing catalysts for non-phosgene routes. For example, in the synthesis of related phenyl isocyanate, various metal-based catalysts have been investigated for the catalytic decomposition of methyl N-phenyl carbamate. Similar catalytic systems could be explored and optimized for the production of this compound.